1-(10H-Phenothiazin-2-yl)ethanone
Overview
Description
1-(10H-Phenothiazin-2-yl)ethanone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is related to the phenothiazine family, which is known for its therapeutic effects in treating nervous system disorders. The structure of 1-(10H-Phenothiazin-2-yl)ethanone includes a phenothiazine moiety, which is a system of three fused rings with nitrogen and sulfur atoms incorporated into the structure .
Synthesis Analysis
The synthesis of derivatives of 1-(10H-Phenothiazin-2-yl)ethanone has been explored in several studies. For instance,
Scientific Research Applications
Synthesis of Phenothiazine Derivatives Phenothiazine derivatives, synthesized using 1-(10H-phenothiazin-2-yl)ethanone, are explored for their potential in various fields. The synthesis methods include thermal heating and microwave-assisted synthesis, offering insights into more efficient synthetic approaches (Bumander et al., 2019).
Spectroscopic and Structural Analysis The molecular structure and spectroscopic properties of 1-(10H-phenothiazin-2-yl)ethanone have been studied using Fourier-transform infrared spectroscopy (FT-IR) and density functional theory (DFT). These studies reveal the compound's equilibrium geometry, bonding features, and vibrational wavenumbers (Das et al., 2015).
Charge Density Studies Research on the electron densities of phenoxazine and phenothiazine derivatives, including 1-(10H-phenothiazin-2-yl)ethanone, has been conducted. These studies provide valuable information on intramolecular charge redistribution and contribute to understanding the electronic properties of these compounds (Malinska et al., 2012).
Polymer Chemistry The compound has been used in the synthesis of poly(phenothiazine-3,7-diyl), highlighting its relevance in polymer chemistry. This synthesis demonstrates the unique electrical and photoelectric properties of polyphenothiazine derivatives (Shagun et al., 2012).
Spectroscopic Characterization Phenothiazine derivatives including 1-(10H-phenothiazin-2-yl)ethanone have been characterized spectroscopically, contributing to the understanding of their structural and electronic properties. These studies also involve density functional theory (DFT) calculations to rationalize their characteristics (Swoboda et al., 2022).
Anticancer Research Some derivatives of 1-(10H-phenothiazin-2-yl)ethanone have been synthesized and evaluated for their anticancer properties, particularly against breast cancer cell lines. This highlights the compound's potential in the development of novel anticancer agents (Ahmed et al., 2018).
Antimicrobial Applications Derivatives of 1-(10H-phenothiazin-2-yl)ethanone have been synthesized and tested for their antimicrobial activities. This research is significant for the development of new antimicrobial agents (Bansode et al., 2009).
Fluorescence Properties Novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives, synthesized from 1-(10H-phenothiazin-2-yl)ethanone, display interesting fluorescence properties. These findings are valuable for research in nonlinear optics and other related fields (Gaina et al., 2012).
Pharmacological Potential The pharmacological potential of thiazolidinones and phenothiazines, including those derived from 1-(10H-phenothiazin-2-yl)ethanone, is being explored. These compounds show significant antibacterial and antifungal activities, highlighting their potential in medical applications (Salvi et al., 2009).
Antitubercular Agents Phenothiazine and 1,3,4-thiadiazole hybrid derivatives synthesized from 1-(10H-phenothiazin-2-yl)ethanone have been evaluated as potent antitubercular agents. These findings contribute to the development of new treatments for tuberculosis (Ramprasad et al., 2015).
properties
IUPAC Name |
1-(10H-phenothiazin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGBOHJGWOPYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216525 | |
Record name | Methyl phenothiazin-2-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-Phenothiazin-2-yl)ethanone | |
CAS RN |
6631-94-3 | |
Record name | 2-Acetylphenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl phenothiazin-2-yl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |
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Record name | 2-Acetylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methyl phenothiazin-2-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl phenothiazin-2-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl phenothiazin-2-yl ketone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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